![molecular formula C10H16ClNO2 B1429949 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride CAS No. 123368-82-1](/img/structure/B1429949.png)

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride

説明

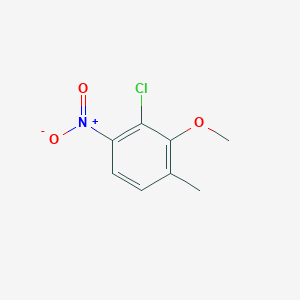

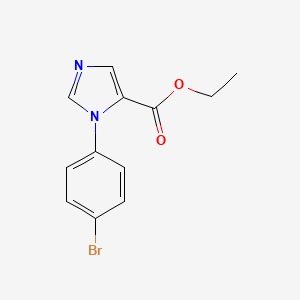

“2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride” is a chemical compound with the CAS Number: 123368-82-1 . It has a molecular weight of 217.7 . The compound is stored at room temperature and comes in a powder form .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The IUPAC name of the compound is (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)acetic acid hydrochloride . The InChI code is 1S/C10H15NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h6,8-9H,2-5H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .科学的研究の応用

Drug Discovery

This compound features a core structure that is significant in the field of drug discovery due to its nitrogen-containing heterocycle. It serves as a key synthetic intermediate in several total syntheses, offering potential for the development of new therapeutic agents .

Neurochemical Research

Studies have investigated the neurochemical aspects of related compounds, which suggests that this chemical scaffold could be important in understanding the pharmacological effects on the nervous system .

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which have a wide array of biological activities. Research into stereoselective preparation of this structure is ongoing due to its biological significance .

Nematicidal Activity

Derivatives of this compound have been synthesized and evaluated for nematicidal activity against pinewood nematodes and root-knot nematodes, indicating its potential use in agricultural pest control .

Synthetic Methodology Development

The unique structure of this compound makes it a challenging scaffold to acquire, which drives research in synthetic methodologies to improve access to this and similar compounds .

Biological Activity Profiling

The compound’s structure is related to that of hexahydroazepinylbenzamides, which are known 5-HT3 receptor antagonists. This suggests potential applications in profiling biological activities related to neurotransmitter systems .

Each application area provides a rich field for further exploration and development, leveraging the unique chemical properties of this compound.

2-Azabicyclo [3.2.1]octane scaffold: synthesis and applications Neurochemical aspects of the pharmacological effect Enantioselective construction of the 8-azabicyclo [3.2.1]octane Multistep Synthesis and Nematicidal Activity

Safety and Hazards

作用機序

Target of Action

The compound’s structure suggests that it may interact with receptors or enzymes involved in the action of tropane alkaloids, given that it contains an 8-azabicyclo[321]octane scaffold, which is the central core of the family of tropane alkaloids .

Mode of Action

Tropane alkaloids typically act by binding to and modulating the activity of various receptors and enzymes, leading to changes in cellular signaling .

Biochemical Pathways

Tropane alkaloids are known to affect a wide array of biochemical pathways, particularly those involving neurotransmitters .

Result of Action

Based on its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmitter activity, which can lead to changes in nerve signal transmission .

特性

IUPAC Name |

2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h6,8-9H,2-5H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPCPIZJTRLWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=CC(=O)O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)